molecular formula C24H24N2O4 B495741 N-ethyl-2-[[2-(2-phenoxyethoxy)benzoyl]amino]benzamide

N-ethyl-2-[[2-(2-phenoxyethoxy)benzoyl]amino]benzamide

Cat. No.: B495741
M. Wt: 404.5g/mol
InChI Key: WORBLUVMPAIKGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-2-[[2-(2-phenoxyethoxy)benzoyl]amino]benzamide is a complex organic compound characterized by its benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-[[2-(2-phenoxyethoxy)benzoyl]amino]benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of carboxylic acids and amines in the presence of a catalyst, such as diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst.

Industrial Production Methods

Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. The process is optimized for large-scale production, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-[[2-(2-phenoxyethoxy)benzoyl]amino]benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, often using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens (Cl2, Br2), alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

N-ethyl-2-[[2-(2-phenoxyethoxy)benzoyl]amino]benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-ethyl-2-[[2-(2-phenoxyethoxy)benzoyl]amino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-2-[[2-(2-phenoxyethoxy)benzoyl]amino]benzamide
  • N-ethyl-2-[[2-(2-phenoxyethoxy)benzoyl]amino]benzoic acid
  • N-ethyl-2-[[2-(2-phenoxyethoxy)benzoyl]amino]benzylamine

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C24H24N2O4

Molecular Weight

404.5g/mol

IUPAC Name

N-ethyl-2-[[2-(2-phenoxyethoxy)benzoyl]amino]benzamide

InChI

InChI=1S/C24H24N2O4/c1-2-25-23(27)19-12-6-8-14-21(19)26-24(28)20-13-7-9-15-22(20)30-17-16-29-18-10-4-3-5-11-18/h3-15H,2,16-17H2,1H3,(H,25,27)(H,26,28)

InChI Key

WORBLUVMPAIKGF-UHFFFAOYSA-N

SMILES

CCNC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2OCCOC3=CC=CC=C3

Canonical SMILES

CCNC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2OCCOC3=CC=CC=C3

Origin of Product

United States

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